molecular formula C23H25ClN2O3 B2810430 3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride CAS No. 2097922-15-9

3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride

Cat. No. B2810430
CAS RN: 2097922-15-9
M. Wt: 412.91
InChI Key: ASZZVOOXJUSNEG-UHFFFAOYSA-N
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Description

The compound “3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their pharmaceutical and biological activities .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .

Scientific Research Applications

Synthesis and Transformations

  • Quinoline Derivatives as Fluorophores : Quinoline derivatives, including aminoquinolines, show promise as efficient fluorophores in biochemistry and medicine, used for studying various biological systems. These derivatives are also being explored as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

  • Large-Scale Synthesis for Pharmaceutical Applications : The synthesis of substituted octahydrobenzo[g]quinolines, which are important intermediates for pharmaceutically active compounds, has been optimized for large-scale manufacturing (Bänziger et al., 2000).

Biological and Medicinal Applications

  • Antimicrobial Activity : Novel quinoline derivatives bearing different heterocyclic moieties have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi, showing moderate activities against a wide range of organisms (El-Gamal et al., 2016).

  • DNA Interaction and Photophysics : New series of quinolines synthesized via Buchwald–Hartwig amination displayed strong interactions with ct-DNA, suggesting potential in DNA-targeted therapies or bioimaging (Bonacorso et al., 2018).

Synthetic Approaches and Optimization

  • Improved Synthetic Processes : Advanced synthetic methods have led to the creation of more efficient and high-yield processes for producing quinoline-based compounds, which are significant in the development of new drugs and other chemical entities (Chandrasekhar et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many quinoline derivatives exhibit pharmaceutical activity by interacting with biological targets such as enzymes or receptors .

properties

IUPAC Name

(4-ethylphenyl)-(6-methoxy-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3.ClH/c1-3-16-4-6-17(7-5-16)23(26)20-15-24-21-9-8-18(27-2)14-19(21)22(20)25-10-12-28-13-11-25;/h4-9,14-15H,3,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZZVOOXJUSNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride

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